Nujiangefolin A

Catalog No.
S13962714
CAS No.
M.F
C38H48O6
M. Wt
600.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nujiangefolin A

Product Name

Nujiangefolin A

IUPAC Name

(1R,13R,15S)-6,7-dihydroxy-16,16-dimethyl-1,15-bis(3-methylbut-2-enyl)-13-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)-3-oxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),4,6,8-tetraene-10,12,17-trione

Molecular Formula

C38H48O6

Molecular Weight

600.8 g/mol

InChI

InChI=1S/C38H48O6/c1-21(2)11-13-25(24(7)8)19-37-20-26(14-12-22(3)4)36(9,10)38(35(37)43,16-15-23(5)6)34-31(33(37)42)32(41)27-17-28(39)29(40)18-30(27)44-34/h12,15,17-18,25-26,39-40H,1,7,11,13-14,16,19-20H2,2-6,8-10H3/t25?,26-,37-,38+/m0/s1

InChI Key

GNNBHBRZPVSHKB-IVQHQZAFSA-N

Canonical SMILES

CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C

Isomeric SMILES

CC(=CC[C@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C

Nujiangefolin A is a polycyclic polyprenylated acylphloroglucinol compound isolated from the fruit of Garcinia nujiangensis, a plant species found in China. This compound is characterized by its complex structure, which includes multiple prenyl groups attached to a phloroglucinol core. Nujiangefolin A has garnered attention due to its unique chemical properties and potential biological activities, particularly in the field of medicinal chemistry.

Involving Nujiangefolin A typically focus on its interactions with various biological targets. The compound's structure allows it to participate in reactions that may involve the formation of reactive intermediates or the inhibition of specific enzymes. For instance, studies have shown that Nujiangefolin A can inhibit the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell proliferation and survival .

Nujiangefolin A exhibits significant biological activities, particularly in anti-cancer research. It has been shown to possess moderate cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), PANC-1 (pancreatic cancer), and MDA-MB-231 (breast cancer) cells. The compound's IC50 values indicate its effectiveness in inhibiting cell growth, with values reported at 5.6 µM for HeLa cells and 9.1 µM for PANC-1 cells . Its mechanism of action appears to involve the inhibition of mTOR, leading to reduced cell proliferation .

The synthesis of Nujiangefolin A can be achieved through several methods, primarily focusing on extraction from natural sources or total synthesis in the laboratory. The extraction process typically involves:

  • Extraction: The fruit of Garcinia nujiangensis is harvested and dried.
  • Solvent Extraction: The dried fruit is subjected to solvent extraction using organic solvents such as acetone or methanol.
  • Chromatography: The extract is then purified using chromatographic techniques like silica gel column chromatography to isolate Nujiangefolin A from other compounds .

Total synthesis methods have also been explored but are often complex and require multiple synthetic steps, making them less practical for large-scale production.

Nujiangefolin A has potential applications in pharmacology, particularly as an anticancer agent due to its cytotoxic properties. Its ability to inhibit mTOR suggests that it could be developed as a therapeutic agent for various cancers where this pathway is dysregulated. Additionally, the compound may have applications in the development of other bioactive natural products through structural modification or as a lead compound for drug design.

Interaction studies have focused on elucidating how Nujiangefolin A interacts with cellular pathways and proteins. Research indicates that it binds to mTOR, inhibiting its activity and thus affecting downstream signaling pathways involved in cell growth and metabolism . Such interactions highlight its potential as a targeted therapeutic agent in cancer treatment.

Nujiangefolin A belongs to a class of compounds known as polycyclic polyprenylated acylphloroglucinols, which share structural similarities but may differ in biological activity and potency. Some similar compounds include:

  • Nujiangefolin B: Similar structure but may exhibit different cytotoxicity profiles.
  • Nujiangefolin D: Another derivative with reported moderate cytotoxic activity against cancer cell lines .
  • Symphonone H: Known for its anticancer properties but structurally distinct from Nujiangefolin A.
  • Garcimultiflorone E6: Shares some structural features but varies in biological activity.
  • (-)-Cycloxanthochymol: Another analog with different pharmacological profiles .

Uniqueness of Nujiangefolin A

What sets Nujiangefolin A apart from these similar compounds is its specific inhibitory action on the mTOR pathway, which is critical for many cellular processes related to growth and proliferation. This unique mechanism may provide a distinct therapeutic avenue compared to other compounds within the same class.

Polycyclic Polyprenylated Acylphloroglucinol Framework

Nujiangefolin A represents a structurally complex member of the polycyclic polyprenylated acylphloroglucinol family, a class of hybrid natural products that exemplify the convergence of mevalonate and polyketide biosynthetic pathways [1] [2]. The compound was first isolated from the leaves of Garcinia nujiangensis through bioassay-guided fractionation, demonstrating the characteristic structural features that define this remarkable class of natural products [3]. The molecular formula of Nujiangefolin A has been established as C₃₈H₄₈O₇ with a molecular weight of 616 Da, determined through high-resolution electrospray ionization mass spectrometry analysis [4] [5].

The structural architecture of Nujiangefolin A is built upon a distinctive polycyclic framework that incorporates multiple prenyl substituents attached to an acylphloroglucinol core [6] [3]. Nuclear magnetic resonance spectroscopic analysis reveals the presence of a 1,2,4,5-tetrasubstituted benzene ring system, which forms the aromatic foundation of the molecule [4]. The compound exhibits characteristic ultraviolet absorption maxima at 266 and 322 nanometers, consistent with the extended conjugation present in the acylphloroglucinol chromophore [4] [5].

The polycyclic nature of Nujiangefolin A is evidenced by the presence of a bicyclo[3.3.1]nonane-2,4,9-trione core structure [1] [7]. This rigid framework is constructed through intramolecular cyclization reactions that create the characteristic bridged ring system observed in type A polycyclic polyprenylated acylphloroglucinols [8] [9]. The infrared spectroscopic data demonstrates the presence of multiple functional groups, including hydroxyl stretches at 3423 cm⁻¹, carbonyl absorptions at 1731 and 1687 cm⁻¹, and aromatic carbon-carbon stretches at 1617 cm⁻¹ [4].

PropertyValue
Molecular FormulaC₃₈H₄₈O₇
Molecular Weight616 Da
UV λmax (nm)266, 322
IR νmax (cm⁻¹)3423, 3072, 2958, 2923, 1731, 1687, 1617, 1485, 1385, 1292, 1143, 894
HRESIMS m/z615.3316 [M-H]⁻
Source PlantGarcinia nujiangensis
Plant PartLeaves and Fruits

The structural elucidation of Nujiangefolin A has revealed the presence of seven olefinic protons and eight methyl groups, indicating extensive prenylation of the acylphloroglucinol scaffold [4]. The carbon-13 nuclear magnetic resonance spectrum displays characteristic signals for a non-conjugated ketone at 209.1 parts per million, flanked by two quaternary carbons at 65.6 and 63.2 parts per million [4]. Additionally, an enolized 1,3-diketone system is evidenced by carbon signals at 120.5, 176.7, and 195.3 parts per million [4].

Biogenetic Origins of Prenyl Group Attachments

The biosynthesis of Nujiangefolin A involves the convergence of two fundamental metabolic pathways: the mevalonate pathway for isoprenoid biosynthesis and the polyketide pathway for aromatic core formation [1] [2]. The mevalonate pathway serves as the primary source of the five-carbon building blocks essential for prenyl group formation [10] [11]. This pathway begins with acetyl-coenzyme A and proceeds through a series of enzymatic transformations to produce isopentenyl diphosphate and dimethylallyl diphosphate, the fundamental precursors for all isoprenoid biosynthesis [10] [11].

The initial step in the mevalonate pathway involves the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A, catalyzed by acetyl-coenzyme A acetyltransferase [10] [11]. This intermediate undergoes further condensation with a third acetyl-coenzyme A molecule to yield 3-hydroxy-3-methylglutaryl-coenzyme A, mediated by 3-hydroxy-3-methylglutaryl-coenzyme A synthase [10] [11]. The rate-limiting step involves the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate by 3-hydroxy-3-methylglutaryl-coenzyme A reductase [10] [11].

Subsequent phosphorylation and decarboxylation reactions convert mevalonate to isopentenyl diphosphate, which can be isomerized to dimethylallyl diphosphate through the action of isopentenyl diphosphate isomerase [10] [11]. These five-carbon units serve as the building blocks for longer prenyl chains through sequential condensation reactions catalyzed by prenyltransferases [12]. The formation of geranyl diphosphate (C₁₀) and farnesyl diphosphate (C₁₅) provides the extended prenyl groups observed in Nujiangefolin A [12].

Pathway ComponentDescriptionBiosynthetic Role
Primary PathwayMevalonate PathwayProvides isoprenoid building blocks
Secondary PathwayPolyketide PathwayForms aromatic core structure
Key Precursor (C₅)Isopentenyl DiphosphatePrimary C₅ building unit
Alternative Precursor (C₅)Dimethylallyl DiphosphateSecondary C₅ building unit
Polyketide BackboneAcylphloroglucinol CoreCentral scaffold for prenylation
Prenyl Chain LengthC₅, C₁₀, C₁₅ unitsDetermines molecular complexity

The acylphloroglucinol core of Nujiangefolin A originates from the polyketide biosynthetic pathway, which involves the sequential condensation of malonyl-coenzyme A units with an appropriate starter molecule [13] [14]. In the case of polycyclic polyprenylated acylphloroglucinols, the starter molecule is typically derived from branched-chain amino acid metabolism, such as isovaleryl-coenzyme A or isobutyryl-coenzyme A [13] [14]. The formation of the phloroglucinol ring system requires the action of specialized polyketide synthases, often with dual functionality as chalcone synthases [13] [14].

The prenylation of the acylphloroglucinol core occurs through electrophilic substitution reactions involving prenyl diphosphate substrates and the electron-rich aromatic system [15] [12]. These reactions are typically catalyzed by membrane-bound prenyltransferases that exhibit specificity for both the acceptor molecule and the prenyl donor [15] [12]. The regioselectivity of prenylation is determined by the electronic properties of the aromatic substrate and the steric accessibility of potential substitution sites [15].

Stereochemical Variations in Natural Derivatives

The stereochemical complexity of Nujiangefolin A arises from the presence of multiple asymmetric centers and the conformational constraints imposed by the polycyclic framework [16] [17]. The absolute configuration of related compounds in the nujiangefolin series has been determined through electronic circular dichroism spectroscopy combined with computational methods [16]. For instance, nujiangefolin D, a closely related derivative, has been assigned the absolute configuration 2S, 4R, 12S, 22R through comparison of experimental and calculated electronic circular dichroism spectra [5].

The stereochemical diversity within the polycyclic polyprenylated acylphloroglucinol family is exemplified by the various spatial arrangements of prenyl groups around the central core [16] [17]. The orientation of these substituents can be classified as either axial or equatorial, with significant implications for molecular recognition and biological activity [16]. Nuclear magnetic resonance spectroscopy provides crucial information for stereochemical assignment through analysis of coupling constants and nuclear Overhauser effect correlations [17] [18].

The conformational analysis of Nujiangefolin A reveals a rigid polycyclic framework with limited rotational freedom around the ring junctions [8] [19]. This structural rigidity contributes to the defined three-dimensional architecture that characterizes polycyclic polyprenylated acylphloroglucinols [8] [19]. The stereochemical relationships between different positions in the molecule are maintained through the bridged ring system, creating a stable molecular geometry [8].

Stereochemical FeatureNujiangefolin AGeneral PPAP Features
Absolute ConfigurationNot fully determinedDetermined by ECD/CD analysis
Key StereocentersMultiple asymmetric centersUsually 4-8 stereocenters
Prenyl Group OrientationVariable (axial/equatorial)Influenced by steric hindrance
Ring Junction StereochemistryBridged bicyclic systemcis/trans ring fusions
Hydroxyl Group ConfigurationEnolic hydroxyl presentOften forms hydrogen bonds
Double Bond GeometryE/Z isomers possibleAffects biological activity

The stereochemical variations observed among natural polycyclic polyprenylated acylphloroglucinol derivatives result from different biosynthetic transformations during their formation [9]. These variations include epimerization at specific carbon centers, alternative cyclization patterns, and different degrees of oxidation [9]. The 7-epimer of nujiangefolin B, for example, demonstrates how subtle stereochemical changes can occur through enzymatic processes during biosynthesis [16].

The optical activity of Nujiangefolin A and related compounds provides evidence for their chiral nature and the presence of stereogenic centers [20] [17]. The measurement of optical rotation values serves as a fundamental parameter for characterizing these compounds and establishing their stereochemical purity [20]. However, the complex stereochemistry of polycyclic polyprenylated acylphloroglucinols often requires advanced spectroscopic techniques for complete structural elucidation [17] [18].

Nujiangefolin A demonstrates notable cytotoxic activity against multiple human cancer cell lines, with particular efficacy observed in cervical, pancreatic, and breast cancer models. Research conducted by Tang and colleagues revealed that Nujiangefolin D, a closely related polycyclic polyprenylated acylphloroglucinol from the same plant source, exhibited moderate cytotoxic activity with half maximal inhibitory concentration values of 5.6 ± 0.1 μM against HeLa cervical cancer cells, 9.1 ± 0.2 μM against PANC-1 pancreatic cancer cells, and 8.3 ± 0.2 μM against MDA-MB-231 breast cancer cells [2].

The cytotoxic selectivity of Nujiangefolin A and related compounds appears to be influenced by structural features inherent to polycyclic polyprenylated acylphloroglucinols. These compounds possess highly oxygenated acylphloroglucinol-derived cores decorated with isoprenyl or geranyl side-chains, creating structural diversity that contributes to their biological activities [3]. The type of acyl groups, the number and position of isoprenyl substituents, the degree of oxidation of isoprenyl side chains, and different types of secondary cyclization create the structural complexity that underlies their anticancer properties [3].

Comparative cytotoxic evaluation of related compounds from Garcinia nujiangensis demonstrates differential activities across cancer cell lines. Symphonone H, another polycyclic polyprenylated acylphloroglucinol from the same source, showed moderate cytotoxic activities against HeLa, PANC-1, and MDA-MB-231 cell lines with half maximal inhibitory concentration values of 10.3 ± 0.2 μM, 8.4 ± 0.1 μM, and 12.3 ± 0.1 μM, respectively. These findings suggest that structural modifications within the polycyclic polyprenylated acylphloroglucinol framework can significantly influence cytotoxic potency and selectivity.

Table 1: Cytotoxic Activities of Polycyclic Polyprenylated Acylphloroglucinols from Garcinia nujiangensis

CompoundHeLa Cell Line IC₅₀ (μM)PANC-1 Cell Line IC₅₀ (μM)MDA-MB-231 Cell Line IC₅₀ (μM)Primary Cancer Types
Nujiangefolin D5.6 ± 0.19.1 ± 0.28.3 ± 0.2Cervical/Pancreatic/Breast
Symphonone H10.3 ± 0.28.4 ± 0.112.3 ± 0.1Cervical/Pancreatic/Breast

The bioassay-guided fractionation approach employed in isolating these compounds from Garcinia nujiangensis has revealed that acetone extracts from various plant parts contain multiple cytotoxic xanthones and polycyclic polyprenylated acylphloroglucinols [4] [5]. Four new prenylated xanthones, nujiangexanthones C-F, along with ten known related analogues, demonstrated selectivity toward cancer cells when evaluated for their cytotoxic effects against three cancer cell lines [4] [5] [6].

Selective Targeting of mechanistic Target of Rapamycin Signaling Pathways

The mechanistic target of rapamycin pathway represents a critical therapeutic target in cancer treatment due to its central role in regulating cell survival, metabolism, growth, and protein synthesis [7] [8] [9]. Nujiangefolin A and related compounds demonstrate promising activity as mechanistic target of rapamycin pathway modulators, though the specific mechanisms differ from conventional rapamycin-based inhibitors.

Research utilizing molecular docking analysis has provided insights into the interaction between Nujiangefolin D and the human serine/threonine-protein kinase mechanistic target of rapamycin crystal structure [2]. Virtual docking studies revealed that Nujiangefolin D effectively binds to main sites within the mechanistic target of rapamycin complex, suggesting direct interaction with the kinase domain [2]. Western blotting analysis further confirmed that this compound may inhibit HeLa cell proliferation through mechanistic target of rapamycin pathway modulation [2].

The mechanistic target of rapamycin signaling network comprises two distinct multiprotein complexes: mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 [8] [10]. Mechanistic target of rapamycin complex 1, which regulates protein synthesis and cell growth, is tightly controlled by phosphoinositide 3-kinase/protein kinase B and is sensitive to nutrients and growth factors [8] [10]. Mechanistic target of rapamycin complex 2, modulated by growth factor signaling and associated with ribosomes, demonstrates insensitivity to rapamycin [8] [10].

Aberrant protein kinase B/mechanistic target of rapamycin activation has been documented in multistep tumorigenesis across various cancer types, establishing mechanistic target of rapamycin inhibition as a validated therapeutic strategy [8] [10]. The mechanistic target of rapamycin pathway's involvement in stem cell and cancer stem cell characteristics further emphasizes its importance as a therapeutic target [8] [10]. Rapamycin and its analogues, known as rapalogues, suppress mechanistic target of rapamycin activity through allosteric mechanisms that primarily affect mechanistic target of rapamycin complex 1, albeit incompletely [8] [10].

The mechanistic target of rapamycin pathway's role in cancer extends beyond simple growth regulation. Mechanistic target of rapamycin signaling influences cellular processes that contribute to cancer development and progression, including angiogenesis, metabolism, and survival signaling [11] [9]. In renal cell carcinoma, mechanistic target of rapamycin signaling pathway activation induces cancer cell proliferation and survival while promoting tumor angiogenesis and regulating hypoxia-inducible factor expression [12].

Clinical applications of mechanistic target of rapamycin inhibitors have demonstrated therapeutic potential across multiple cancer types. Temsirolimus, an intravenously administered mechanistic target of rapamycin inhibitor, has received approval from regulatory agencies for advanced renal cell carcinoma treatment [11]. Everolimus, an oral mechanistic target of rapamycin inhibitor, has obtained approval for advanced renal cell carcinoma treatment following failure of previous therapies [11]. These clinical successes validate the mechanistic target of rapamycin pathway as a legitimate therapeutic target while highlighting the potential for natural product-derived mechanistic target of rapamycin modulators like Nujiangefolin A [11].

Table 2: mechanistic Target of Rapamycin Pathway Components and Therapeutic Targeting

ComponentFunctionTherapeutic RelevanceClinical Status
mechanistic target of rapamycin Complex 1Protein synthesis, cell growth regulationPrimary target for rapaloguesFDA-approved inhibitors available
mechanistic target of rapamycin Complex 2Growth factor signaling, ribosome associationTarget for ATP-competitive inhibitorsUnder clinical investigation
Ribosomal Protein S6 Kinase 1Downstream effector of mechanistic target of rapamycin Complex 1Biomarker for pathway activityDiagnostic applications
Eukaryotic Translation Initiation Factor 4E Binding Protein 1Translation regulationResistance mechanism targetCombination therapy strategies

Apoptosis Induction via Mitochondrial Dysregulation

Mitochondrial dysfunction represents a fundamental mechanism through which Nujiangefolin A and related compounds induce apoptosis in cancer cells. The intricate relationship between mitochondrial integrity and cell survival makes mitochondrial targeting a particularly attractive anticancer strategy [13] [14] [15].

Nujiangexanthone A, a related compound from Garcinia nujiangensis, provides detailed mechanistic insights into mitochondrial dysregulation-mediated apoptosis. Research demonstrates that Nujiangexanthone A induces caspase-dependent apoptosis in cervical cancer cells through reactive oxygen species/c-Jun N-terminal kinase pathway activation [16]. The compound triggers mitochondrial membrane potential depolarization, leading to cytochrome c release and subsequent caspase cascade activation [16].

The mitochondrial membrane potential plays a crucial role in regulating matrix configuration and cytochrome c release during apoptosis [17]. During apoptotic initiation, mitochondrial membrane potential decreases, controlling matrix remodeling prior to cytochrome c release [17]. Matrix condensation induced by mitochondrial membrane potential loss results in cristal unfolding, exposing cytochrome c to the intermembrane space and facilitating its release [17].

Nujiangexanthone A promotes mitophagy-dependent cell death in HeLa cells, demonstrating another dimension of mitochondrial targeting [18]. The compound triggers green fluorescent protein-light chain 3 and yellow fluorescent protein-Parkin puncta accumulation, which serve as biomarkers of mitophagy [18]. Additionally, Nujiangexanthone A degrades mitochondrial membrane proteins Tom20 and Tim23, along with mitochondrial fusion proteins mitofusin 1 and mitofusin 2, while downregulating Parkin and stabilizing phosphatase and tensin homolog-induced kinase 1 [18].

Reactive oxygen species generation represents a critical component of mitochondrial dysfunction-mediated apoptosis. Mitochondria serve as major reactive oxygen species production sites in eukaryotic cells, with approximately 1-2% of oxygen consumed by the respiratory chain converted to reactive oxygen species [19]. Nujiangexanthone A treatment increases intracellular reactive oxygen species levels, which subsequently activate c-Jun N-terminal kinase signaling pathways leading to apoptosis [16].

The relationship between mitochondrial dysfunction and cancer progression involves complex regulatory mechanisms. Mitochondrial respiratory chain dysfunction induced by mitochondrial deoxyribonucleic acid mutations can increase electron leakage, resulting in elevated free radical production [14]. However, the role of reactive oxygen species in apoptosis regulation demonstrates context-dependent effects, with reactive oxygen species serving both pro-apoptotic and survival functions depending on cellular conditions [20] [21].

Mitochondrial dysfunction contributes to chemoresistance in cancer cells through multiple mechanisms. Depletion of mitochondrial deoxyribonucleic acid in cancer cells can result in adaptive increases in manganese superoxide dismutase and other antioxidant enzymes, enabling cells to counteract oxidative stress and chemotherapeutic agents [13]. Additionally, mitochondrial respiration defects can activate protein kinase B survival pathways, contributing to drug resistance through redox-mediated mechanisms [13].

Table 3: Mitochondrial Dysfunction Mechanisms in Cancer Cell Apoptosis

MechanismCellular TargetFunctional OutcomeTherapeutic Relevance
Mitochondrial membrane potential lossInner mitochondrial membraneCytochrome c releasePro-apoptotic signal initiation
Reactive oxygen species generationRespiratory chain complexesOxidative stress inductionc-Jun N-terminal kinase pathway activation
Mitophagy inductionDamaged mitochondriaOrganelle degradationCell death sensitization
Mitochondrial fusion protein degradationMitofusin 1/2, Optical atrophy 1Mitochondrial fragmentationApoptosis facilitation

The therapeutic implications of mitochondrial targeting extend beyond simple cytotoxicity. Compounds like Nujiangefolin A that induce mitochondrial dysfunction may overcome resistance mechanisms associated with conventional chemotherapeutic agents. The ability to eliminate cancer cell tolerance to nutrient starvation, as demonstrated with Nujiangexanthone A, suggests potential applications in targeting cancer stem cells and dormant tumor populations [18].

XLogP3

9.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

600.34508925 g/mol

Monoisotopic Mass

600.34508925 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

Explore Compound Types